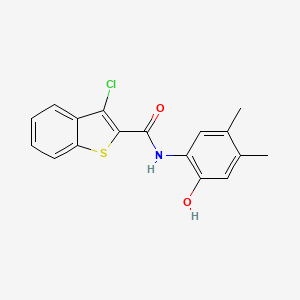![molecular formula C20H20N2O3 B5599162 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5599162.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinecarboxamide
カタログ番号:
B5599162
分子量:
336.4 g/mol
InChIキー:
FWUIAOQTIZMVIB-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinecarboxamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, AMPA and kainate. DMQX has been extensively studied for its ability to modulate glutamate-mediated neurotransmission in the central nervous system.
科学的研究の応用
Synthesis and Structural Analysis
- Carboxamide Derivatives Synthesis : Carboxamide derivatives, including those related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinecarboxamide, have been synthesized and tested for their cytotoxic activity against various cancer cell lines. These derivatives have shown significant cytotoxicity, suggesting potential as anticancer agents (Deady et al., 2003).
- Antirheumatic Drug Metabolites : Studies on the metabolites of certain quinolinecarboxylates related to this compound have been conducted to understand their pharmacological properties, especially regarding anti-inflammatory effects (Baba et al., 1998).
- N1-Substituted Synthesis : Research on synthesizing N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamides provides insights into producing analogues of known pharmaceuticals, indicating the versatility of this chemical structure in drug development (Yermolayev et al., 2008).
Biological Activities and Applications
- Antitumor Agents : Phenyl-substituted derivatives of N-[2-(dimethylamino)ethyl]-2-phenylquinoline-8-carboxamide have been evaluated for in vivo antitumor activity, with some derivatives showing promising results against leukemia and solid tumor models (Atwell et al., 1989).
- Anticancer Coumarin and Quinolinone Carboxamides : A series of coumarin and quinolinone-3-aminoamide derivatives, including structures similar to this compound, were synthesized and showed potential in inhibiting cancer cell growth (Matiadis et al., 2013).
- Labeling and Evaluation for Peripheral Benzodiazepine Receptors : Novel quinoline-2-carboxamide derivatives have been labeled for potential visualization of peripheral benzodiazepine receptors using positron emission tomography (PET), indicating their use in diagnostic imaging (Matarrese et al., 2001).
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-10-7-14(13-19(18)25-2)11-12-21-20(23)17-9-8-15-5-3-4-6-16(15)22-17/h3-10,13H,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUIAOQTIZMVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-isobutyl-N-[1-methyl-2-(2-thienyl)ethyl]-5-isoxazolec...
Cat. No.: B5599081
CAS No.:
2-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadi...
Cat. No.: B5599086
CAS No.:
ethyl {2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}ac...
Cat. No.: B5599107
CAS No.:
2-[(5-methyl-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzo...
Cat. No.: B5599114
CAS No.:
![3-isobutyl-N-[1-methyl-2-(2-thienyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5599081.png)
![2-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5599086.png)
![ethyl {2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5599107.png)
![2-[(5-methyl-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5599114.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5599130.png)
![3-allyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5599135.png)

![3-(2-methyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanol](/img/structure/B5599154.png)
![8-(2-morpholin-4-yl-2-oxoethyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599178.png)
![N-2-naphthyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5599185.png)
![ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5599197.png)

![3-nitro-4-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid](/img/structure/B5599207.png)
